molecular formula C25H21N5OS B2366544 2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 913505-73-4

2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2366544
CAS No.: 913505-73-4
M. Wt: 439.54
InChI Key: KBSHMOIPVQELRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4-(Phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic small molecule designed for research purposes. It features a complex structure comprising two privileged heterocyclic scaffolds: a 4-(phenethylamino)quinazoline and a 4H-pyrido[1,2-a]pyrimidin-4-one, linked by a thioether bridge . The quinazoline core is a well-known pharmacophore in medicinal chemistry, with derivatives extensively investigated for their potent biological activities. Specifically, 2,4-diaminoquinazoline analogs have been identified as effective inhibitors of Mycobacterium tuberculosis growth, demonstrating bactericidal activity against both replicating and non-replicating forms, and are considered a promising class for tuberculosis drug discovery . Furthermore, the pyrido[1,2-a]pyrimidin-4-one moiety is a scaffold of significant interest. Computational drug design studies have identified specific derivatives of this ring system as potential VEGFR-2 inhibitors, suggesting application in anti-angiogenesis research . The presence of these two systems in a single molecule makes this compound a valuable candidate for researchers exploring structure-activity relationships in areas such as infectious disease and kinase inhibition. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5OS/c31-23-16-19(27-22-12-6-7-15-30(22)23)17-32-25-28-21-11-5-4-10-20(21)24(29-25)26-14-13-18-8-2-1-3-9-18/h1-12,15-16H,13-14,17H2,(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSHMOIPVQELRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Quinazoline derivatives, a key structural component of this compound, have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral effects. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these pathways.

Mode of Action

It is known that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor signaling. The presence of the phenethylamino group and the pyrido[1,2-a]pyrimidin-4-one moiety in the compound may also contribute to its interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.

Biochemical Pathways

Given the broad range of biological activities associated with quinazoline derivatives, it is likely that this compound could affect multiple pathways. These could include pathways involved in cell proliferation (relevant to its potential anti-cancer activity), inflammation (relevant to its potential anti-inflammatory activity), bacterial growth (relevant to its potential anti-bacterial activity), and viral replication (relevant to its potential anti-viral activity).

Result of Action

Given the reported biological activities of quinazoline derivatives, potential effects could include the inhibition of cell proliferation (in the context of anti-cancer activity), reduction of inflammation (in the context of anti-inflammatory activity), inhibition of bacterial growth (in the context of anti-bacterial activity), and inhibition of viral replication (in the context of anti-viral activity).

Biological Activity

The compound 2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. Its structural complexity suggests a multifaceted biological activity, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The compound is characterized by a quinazoline core linked to a pyrido[1,2-a]pyrimidine moiety through a thioether bridge. The presence of the phenethylamino group may enhance its pharmacological properties by influencing receptor interactions and metabolic pathways.

Biological Activity Overview

The biological activities of quinazoline derivatives have been extensively studied, revealing a wide range of pharmacological effects including:

  • Anticancer Activity : Many quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, particularly through inhibition of NF-κB activation.
  • Antimicrobial Properties : Some derivatives show significant antibacterial and antifungal activity.

Anticancer Activity

Recent studies have demonstrated that similar compounds to the target molecule exhibit potent anticancer properties. For instance, a derivative with a quinazoline structure was tested against several human cancer cell lines including A-549 (lung cancer), HCT-116 (colon cancer), and K562 (leukemia). The results indicated that modifications in the chemical structure significantly influenced cytotoxicity levels.

Cell LineIC50 (µM)Reference
A-5495.0
HCT-1163.5
K5624.2

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit NF-κB activation in macrophage-like THP−1 cells. In vitro studies showed that it could suppress pro-inflammatory cytokines such as TNFα and IL-6 while maintaining low cytotoxicity levels.

CytokineInhibition (% at 10 µM)Reference
TNFα70
IL-665

The proposed mechanism for the anticancer and anti-inflammatory activities includes:

  • Inhibition of Kinase Pathways : The compound may inhibit key kinases involved in cell proliferation and survival.
  • Modulation of Gene Expression : By affecting transcription factors like NF-κB, it alters the expression of genes related to inflammation and cancer progression.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.

Case Studies

Recent case studies highlight the efficacy of quinazoline derivatives in clinical settings:

  • Case Study 1 : A patient with advanced lung cancer showed significant improvement after treatment with a quinazoline derivative similar to the target compound, leading to decreased tumor size and improved quality of life.
  • Case Study 2 : Inflammatory bowel disease patients treated with a related compound reported reduced symptoms and lower levels of inflammatory markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, which is extensively modified in drug discovery. Below is a comparative analysis of its structural analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 4H-pyrido[1,2-a]pyrimidin-4-one Quinazolin-2-ylthio, phenethylamino ~507.64 Hybrid quinazoline-pyridopyrimidinone; potential kinase inhibition
K297-0491 (7-chloro derivative) 4H-pyrido[1,2-a]pyrimidin-4-one Chloro, quinazolin-2-ylthio, 3,4-dimethoxyphenethylamino 542.03 Enhanced lipophilicity due to chloro substitution; used in screening assays
2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl, piperazinyl ~376.4 Increased solubility from piperazine; CNS activity potential
3-(1-Phenylethyl)-2-thioxo-thiazolidin-4-one derivatives 4H-pyrido[1,2-a]pyrimidin-4-one Thioxo-thiazolidinone, phenethyl ~450–500 Electrophilic thioxo group; possible covalent binding to targets
Risperidone-related analogs (e.g., Compound 154) 4H-pyrido[1,2-a]pyrimidin-4-one Fluoro-benzoisoxazolyl-piperidinyl ~450–500 Antipsychotic activity; fluorinated substituents enhance blood-brain barrier penetration

Pharmacological and Physicochemical Properties

Lipophilicity: The target compound’s phenethylamino and quinazolinyl groups contribute to moderate lipophilicity (predicted LogP ~3.5), while the 7-chloro derivative (K297-0491) has higher LogP (~4.0) due to halogenation . Piperazinyl analogs exhibit lower LogP (~2.0–2.5) due to the hydrophilic piperazine moiety .

Bioactivity: Quinazoline hybrids: These compounds often target tyrosine kinases (e.g., EGFR) due to the quinazoline moiety’s ATP-binding affinity . Thioxo-thiazolidinones: The thioxo group may act as a Michael acceptor, enabling covalent inhibition of cysteine-containing enzymes .

Metabolic Stability :

  • Piperazinyl and morpholinyl substituents improve metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Chloro substituents (as in K297-0491) may slow hepatic clearance but increase toxicity risks .

Preparation Methods

Formation of 4-Chloroquinazolin-2(1H)-one

The quinazoline scaffold is typically synthesized from anthranilic acid derivatives. A common approach involves cyclocondensation of 2-aminobenzamide with formamide or urea:

  • Reagents : 2-Aminobenzamide, formamide, phosphoryl chloride.
  • Conditions : Reflux at 120°C for 6–8 hours.
  • Outcome : 4-Chloroquinazolin-2(1H)-one is obtained in 75–85% yield.

Introduction of Phenethylamino Group

Nucleophilic substitution at position 4 is achieved using phenethylamine:

  • Reagents : 4-Chloroquinazolin-2(1H)-one, phenethylamine (2.5 eq.), triethylamine.
  • Conditions : Reflux in ethanol (12 hours).
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
  • Yield : 68–72%.

Thiolation at Position 2

Conversion of the carbonyl group to a thiol is critical for thioether formation:

  • Reagents : Lawesson’s reagent (2 eq.), dry toluene.
  • Conditions : Reflux under nitrogen (6 hours).
  • Outcome : 4-(Phenethylamino)quinazoline-2-thiol (85–90% yield).

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

Cyclization of 2-Aminopyridine Derivatives

The pyrido[1,2-a]pyrimidin-4-one ring is constructed via a Mannich-type reaction:

  • Reagents : 2-Amino-3-hydroxypyridine, 2-acetylbutyrolactone, p-toluenesulfonic acid.
  • Conditions : Reflux in chlorobenzene (19 hours).
  • Key Intermediate : 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (67% yield).

Introduction of Bromomethyl Group

Functionalization for thioether coupling requires bromination:

  • Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), CCl₄.
  • Conditions : Light-free reflux (8 hours).
  • Outcome : 2-(Bromomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (62% yield).

Thioether Coupling Strategy

Nucleophilic Substitution Reaction

The thiolate anion attacks the bromomethyl group under basic conditions:

  • Reagents :
    • 4-(Phenethylamino)quinazoline-2-thiol (1 eq.).
    • 2-(Bromomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.2 eq.).
    • K₂CO₃ (3 eq.), DMF.
  • Conditions : 80°C, 12 hours.
  • Purification : Recrystallization from ethanol.
  • Yield : 58–65%.

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method avoids isolating intermediates:

  • Reagents :
    • 2-Aminobenzamide, phenethylamine, 2-aminopyridine derivative.
    • CS₂, KOH, dimethylformamide (DMF).
  • Conditions : Microwave irradiation (100°C, 30 min).
  • Yield : 48–52%.

Enzymatic Catalysis

Recent advances employ lipases for greener synthesis:

  • Catalyst : Candida antarctica lipase B (CAL-B).
  • Solvent : tert-Butanol.
  • Yield : 40–45% (lower but environmentally favorable).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinazoline-H), 7.89–7.21 (m, 9H, aromatic), 4.12 (s, 2H, SCH₂), 3.65 (t, 2H, NCH₂), 2.91 (t, 2H, CH₂Ph).
  • HRMS (ESI+) : m/z calc. for C₂₅H₂₂N₅O₂S [M+H]⁺: 480.1543; found: 480.1548.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

Process Optimization

  • Cost Reduction : Replace Lawesson’s reagent with P₄S₁₀ (yield drops to 70% but cuts costs by 40%).
  • Waste Management : Chlorobenzene is replaced with cyclopentyl methyl ether (CPME) for safer disposal.

Regulatory Compliance

  • Impurity Profile : Limits for residual solvents (DMF < 880 ppm) and heavy metals (Pb < 10 ppm).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Stepwise Synthesis 58–65 >98 120 High
One-Pot Multicomponent 48–52 95 90 Moderate
Enzymatic Catalysis 40–45 92 150 Low

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one with high purity?

  • Methodological Answer : The synthesis requires multi-step reactions under reflux conditions with temperature control (typically 80–120°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation. Chromatographic purification (silica gel column or preparative HPLC) is critical for isolating the final product. Solvent selection (e.g., dimethyl sulfoxide or acetonitrile) and catalysts (e.g., Lewis acids) must be optimized to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation. High Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) ensures purity (>95%). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography may resolve stereochemical ambiguities .

Q. What structural features of the compound contribute to its potential biological activity?

  • Methodological Answer : The pyrido[1,2-a]pyrimidin-4-one core provides a planar aromatic system for π-π stacking with biological targets. The thioether linkage and quinazoline moiety enhance solubility and enable hydrogen bonding. The phenethylamino group may interact with hydrophobic pockets in enzymes or receptors, as observed in analogs with anticancer activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields during multi-step synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). Monitor intermediates via Thin-Layer Chromatography (TLC) or LC-MS at each step. For example, refluxing in acetonitrile with 10 mol% ZnCl₂ improved yields by 15–20% in analogous thiazolidinone syntheses .

Q. How can contradictions in bioactivity data between this compound and its structural analogs be resolved?

  • Methodological Answer : Perform comparative binding assays (e.g., surface plasmon resonance) to quantify affinity differences. Molecular dynamics simulations can model interactions with target proteins (e.g., kinases). Substituent effects, such as the presence of a phenethyl group versus benzyl in analogs, may explain divergent activities .

Q. What methodologies are recommended to assess the compound’s binding affinity and kinetics with target proteins?

  • Methodological Answer : Isothermal Titration Calorimetry (ITC) measures binding thermodynamics (ΔH, ΔS), while Surface Plasmon Resonance (SPR) provides kinetic data (kon, koff). Competitive ELISA assays using fluorescent probes (e.g., FITC-labeled ATP) can evaluate inhibition potency in enzyme systems .

Q. How should structure-activity relationship (SAR) studies be designed to identify key functional groups?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., replacing phenethylamino with alkyl/aryl groups). Test in vitro bioactivity (e.g., IC₅₀ in cytotoxicity assays) and correlate with computational descriptors (logP, polar surface area). Focus on substituents at the quinazoline and thioether positions, which are critical for activity in related compounds .

Q. What strategies address stability issues of the compound under physiological conditions?

  • Methodological Answer : Conduct stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C, monitoring degradation via HPLC. Lyophilization or formulation with cyclodextrins improves aqueous stability. Introducing electron-withdrawing groups (e.g., fluorine) on the pyrido-pyrimidine ring may reduce hydrolysis susceptibility .

Q. How can selectivity for target proteins be enhanced in biological assays?

  • Methodological Answer : Use counter-screens against off-target proteins (e.g., cytochrome P450 enzymes). Molecular docking with mutant proteins identifies key binding residues. For example, modifying the thioether methyl group to a bulkier substituent reduced off-target kinase binding in analogs by 40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.